Benzeneundecanoic acid, 4-(4-methylbenzoyl)-, methyl ester
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Overview
Description
Benzeneundecanoic acid, 4-(4-methylbenzoyl)-, methyl ester is a complex organic compound with a unique structure that combines a benzene ring, an undecanoic acid chain, and a methyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzeneundecanoic acid, 4-(4-methylbenzoyl)-, methyl ester typically involves multiple steps, including the formation of the benzene ring, the attachment of the undecanoic acid chain, and the esterification process. One common method involves the use of electrophilic aromatic substitution to introduce the 4-methylbenzoyl group onto the benzene ring, followed by esterification with methanol under acidic conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The use of catalysts and optimized reaction temperatures and pressures are crucial in industrial settings to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
Benzeneundecanoic acid, 4-(4-methylbenzoyl)-, methyl ester can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., hydroxide ions) are commonly employed.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted benzene derivatives depending on the reagents used.
Scientific Research Applications
Benzeneundecanoic acid, 4-(4-methylbenzoyl)-, methyl ester has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Benzeneundecanoic acid, 4-(4-methylbenzoyl)-, methyl ester involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active acid form, which can then interact with enzymes or receptors in biological systems. The benzene ring and the undecanoic acid chain contribute to the compound’s overall reactivity and binding affinity .
Comparison with Similar Compounds
Similar Compounds
Benzoic acid, 4-methyl-, methyl ester: Shares a similar ester group but lacks the undecanoic acid chain.
Benzenesulfonic acid, 4-methyl-, methyl ester: Contains a sulfonic acid group instead of the undecanoic acid chain.
Uniqueness
Benzeneundecanoic acid, 4-(4-methylbenzoyl)-, methyl ester is unique due to the presence of the long undecanoic acid chain, which imparts distinct physical and chemical properties compared to other similar compounds
Properties
CAS No. |
685887-85-8 |
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Molecular Formula |
C26H34O3 |
Molecular Weight |
394.5 g/mol |
IUPAC Name |
methyl 11-[4-(4-methylbenzoyl)phenyl]undecanoate |
InChI |
InChI=1S/C26H34O3/c1-21-13-17-23(18-14-21)26(28)24-19-15-22(16-20-24)11-9-7-5-3-4-6-8-10-12-25(27)29-2/h13-20H,3-12H2,1-2H3 |
InChI Key |
XHNNJJMQEPGISO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)CCCCCCCCCCC(=O)OC |
Origin of Product |
United States |
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